![molecular formula C16H20N2O4S B2517843 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide CAS No. 874591-35-2](/img/structure/B2517843.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

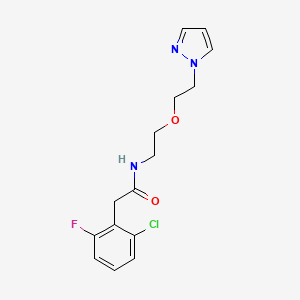

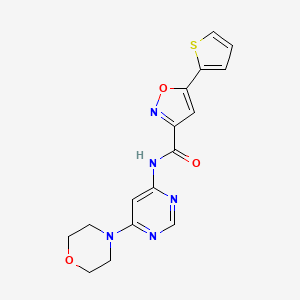

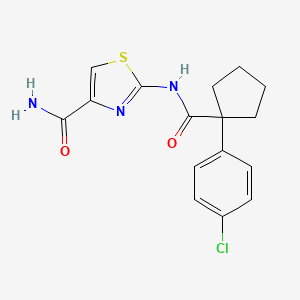

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide, commonly known as DIOS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DIOS belongs to the family of isothiazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Molecular Docking Studies

A compound structurally related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methylcyclohexyl)acetamide has been synthesized and evaluated for its anti-inflammatory activities both in vitro and in vivo. Molecular docking studies were conducted to understand its binding affinity towards human serum albumin (HSA), revealing promising anti-inflammatory properties (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticancer, Antioxidant, and Anti-Inflammatory Activities

N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) derivatives, have shown significant anti-inflammatory, antioxidant, and anticancer activities. These compounds demonstrated excellent to moderate anti-inflammatory activity, with certain esters showing potent antioxidant properties. The isopropyl ester variant exhibited notable cytotoxic activity against hepatic cancer cells. Molecular docking studies suggested these compounds as potential selective inhibitors of the human COX-1 enzyme, indicating their promise as anti-inflammatory drugs (Nourah Al-Fayez, Hany Elsawy, M. Mansour, Mohamad Akbar Ali, I. Elghamry, 2022).

Cascade Reactions for Heterocyclic Syntheses

Thioueido-acetamides have been employed in various one-pot cascade reactions to synthesize heterocycles efficiently. These reactions offer excellent atom economy and provide access to important heterocycles, indicating the versatility of acetamide derivatives in synthesizing pharmacologically relevant compounds (J. Schmeyers, G. Kaupp, 2002).

Mycobacterium tuberculosis Inhibition

Derivatives of benzo[d]oxazol-2(3H)-ones, structurally related to the target compound, have been designed and evaluated for their inhibition effect on Mycobacterium tuberculosis InhA enzyme. These compounds have shown promising results in inhibiting drug-sensitive and -resistant strains of MTB, highlighting the potential of such derivatives in developing new tuberculosis treatments (Ganesh S. Pedgaonkar, J. Sridevi, V. U. Jeankumar, Shalini Saxena, P. Devi, J. Renuka, P. Yogeeswari, D. Sriram, 2014).

properties

IUPAC Name |

N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-11-6-2-4-8-13(11)17-15(19)10-18-16(20)12-7-3-5-9-14(12)23(18,21)22/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUKDKWURNFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322732 |

Source

|

| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

CAS RN |

874591-35-2 |

Source

|

| Record name | N-(2-methylcyclohexyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[1-(mesitylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methyl-2-pyridinamine](/img/structure/B2517763.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)